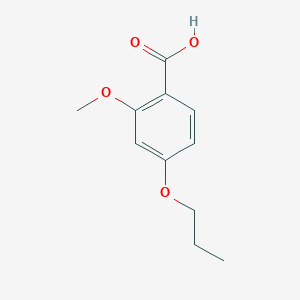![molecular formula C21H22F3N3O3 B3011973 (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide CAS No. 1030730-68-7](/img/structure/B3011973.png)
(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reactions involved, and the conditions under which the synthesis is carried out .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure .Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed .Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .科学的研究の応用
Inhibitors of Bruton's Tyrosine Kinase (BTK)
Research has shown that certain cyano and amide containing compounds exhibit potent inhibitory effects on Bruton's Tyrosine Kinase (BTK), which is crucial for the development and functioning of B cells. Such inhibitors could be vital in the treatment of B cell-related diseases, such as certain types of leukemia and lymphoma (Ghosh et al., 2000).
Organic Synthesis and Cyclization Reactions
Compounds with the cyano and amide functional groups are also significant in organic synthesis, particularly in the formation of heterocyclic compounds through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These synthetic methodologies enable the construction of complex molecular architectures, which are foundational in drug development and material sciences (Bacchi et al., 2005).
Study of Reaction Mechanisms
The reaction of amides with diazomethane, where cyano and amide groups are present, has been studied for understanding the diverse outcomes based on the activation by electron-withdrawing groups. This research provides insights into reaction mechanisms that are pivotal for designing new synthetic routes in organic chemistry (Lei & Rappoport, 2002).
Mechanochemical Properties
The study of cyano acrylamide derivatives, including those similar in structure to the query compound, reveals interesting mechanochemical properties such as mechanofluorochromic behaviors. These properties are crucial for the development of new materials with potential applications in sensing, data storage, and optoelectronic devices (Song et al., 2015).
Tautomeric Stability Evaluations
The stability of tautomers in compounds containing cyano and amide groups can be evaluated using computational methods, providing valuable information for the design of stable and effective pharmaceutical agents and materials (Dobosz et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O3/c1-14-10-17(15(2)27(14)8-9-29-3)11-18(12-25)20(28)26-13-16-6-4-5-7-19(16)30-21(22,23)24/h4-7,10-11H,8-9,13H2,1-3H3,(H,26,28)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQIWTKAOBAXHM-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)NCC2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CCOC)C)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

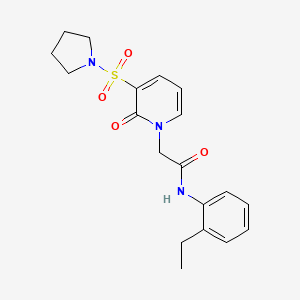
![2-[(2S,5R)-2,5-Dimethylpiperazin-1-yl]ethanol](/img/structure/B3011892.png)
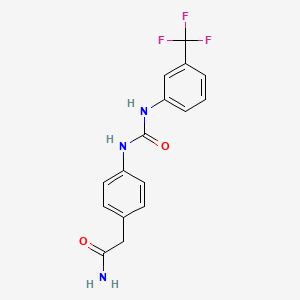
![6-(4-methoxybenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3011898.png)
![(Z)-3,4,5-triethoxy-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011899.png)

![N-(2,4-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3011902.png)
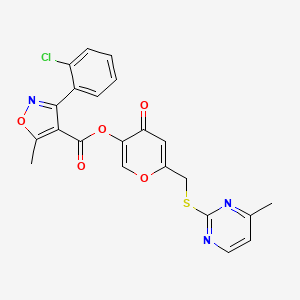
![methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate](/img/structure/B3011907.png)
![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/no-structure.png)
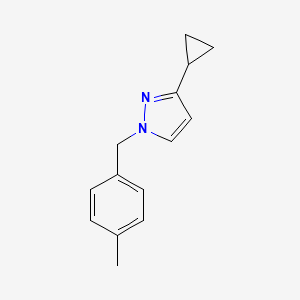
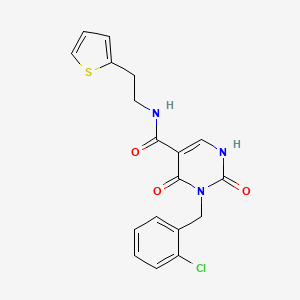
![2-Chloro-1-[1-[2-(4-fluorophenyl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B3011911.png)
